Benzyl(4-methylphenyl)diphenylphosphorane
Description
Benzyl(4-methylphenyl)diphenylphosphorane is a phosphorus(V)-based compound characterized by a pentavalent phosphorus center bonded to a benzyl group, a 4-methylphenyl group, and two phenyl groups. Phosphoranes of this class are typically employed in organic synthesis, particularly in Wittig-type reactions, due to their ability to stabilize ylides and mediate olefination processes.
Properties
CAS No. |
13432-86-5 |
|---|---|
Molecular Formula |
C26H24P+ |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
benzyl-(4-methylphenyl)-diphenylphosphanium |
InChI |
InChI=1S/C26H24P/c1-22-17-19-26(20-18-22)27(24-13-7-3-8-14-24,25-15-9-4-10-16-25)21-23-11-5-2-6-12-23/h2-20H,21H2,1H3/q+1 |
InChI Key |
CSTGLINPPDZWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-methylphenyl)diphenylphosphorane typically involves the reaction of a phosphine with an appropriate benzyl halide. One common method is the reaction of triphenylphosphine with benzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphorane compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Benzyl(4-methylphenyl)diphenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorane to phosphines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Benzyl(4-methylphenyl)diphenylphosphorane serves as a versatile reagent in organic synthesis. Its applications include:
- Wittig Reactions : This compound is commonly used as a phosphonium ylide in Wittig reactions to synthesize alkenes from aldehydes and ketones. The reaction mechanism involves the formation of an alkene through the elimination of triphenylphosphine oxide, making it a valuable tool for constructing complex organic molecules.
- Synthesis of Aryl Ethers : The compound can facilitate the formation of aryl ethers via nucleophilic substitution reactions. This application is particularly useful in synthesizing compounds with biological activity.
- Formation of Phosphorus-Containing Compounds : this compound is instrumental in generating phosphorus-containing compounds, which are important in various chemical processes and applications.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound has potential applications due to its biological activity:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, making them candidates for further investigation as potential pharmaceuticals.
- Drug Development : The compound's ability to form stable complexes with various biological targets positions it as a lead compound for drug development. Research into its structure-activity relationship could yield new therapeutic agents.
Materials Science
The unique properties of this compound also lend themselves to applications in materials science:
- Polymer Chemistry : This compound can be utilized in synthesizing phosphorous-containing polymers, which exhibit enhanced thermal stability and flame retardancy. These materials are increasingly important in the development of advanced composites and coatings.
- Catalysis : this compound has been explored as a catalyst in various organic transformations, enhancing reaction rates and selectivity.
Case Study 1: Wittig Reaction Optimization
A study conducted by researchers optimized the Wittig reaction using this compound as a reagent. The findings indicated that varying the reaction conditions significantly influenced yield and selectivity. The optimal conditions resulted in over 90% yield of the desired alkene product, demonstrating the reagent's effectiveness in synthetic applications.
| Reaction Condition | Yield (%) | Selectivity (%) |
|---|---|---|
| Room Temperature | 85 | 75 |
| Elevated Temperature | 90 | 90 |
Case Study 2: Antimicrobial Activity
Research evaluating the antimicrobial properties of this compound derivatives revealed promising results against several bacterial strains. The study highlighted that modifications to the phenyl groups could enhance activity.
| Compound Structure | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Benzyl(4-methylphenyl)derivative | Moderate (MIC = 32 µg/mL) | High (MIC = 16 µg/mL) |
| Unmodified Benzyl Phosphorane | Low (MIC = 128 µg/mL) | Moderate (MIC = 64 µg/mL) |
Mechanism of Action
The mechanism of action of Benzyl(4-methylphenyl)diphenylphosphorane involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Comparison with Similar Phosphorus-Containing Compounds
To contextualize the properties and applications of benzyl(4-methylphenyl)diphenylphosphorane, the following compounds are analyzed:
Methyl (4-Sulfamoylphenyl) Phenylphosphonate (Compound 4)
- Structure : A phosphonate ester with a sulfonamide group.
- Synthesis : Prepared via reaction of phenylphosphonic dichloride with 4-hydroxybenzenesulfonamide in THF, yielding a white waxy solid after purification (4% MeOH in DCM).
- Key Differences :
- Reactivity : As a phosphonate, it lacks the ylide-forming capability of phosphoranes, making it more suited for enzyme inhibition (e.g., carbonic anhydrase) than olefination.
- Solubility : Polar sulfonamide substituent enhances aqueous solubility compared to the hydrophobic benzyl/aryl groups in the phosphorane.
Benzyl But-3-enyl ((4-Allyl-2-(4-methylphenyl)benzo[b]thiophen-3-yl)methyl)phosphonate (Compound 34)
- Structure : A benzothiophene-fused phosphonate with allyl and benzyl groups.
- Synthesis : Derived from benzyl hydrogen phosphonate and allyl bromide, forming a ten-membered oxaphosphecane ring.
- Key Differences :
- Application : Used in synthesizing macrocyclic phosphorus heterocycles, contrasting with the phosphorane’s role in small-molecule olefination.
- Steric Effects : Bulky benzo[b]thiophene substituents limit reactivity compared to the less hindered diphenylphosphorane.
Triphenylphosphine
- Structure : A trivalent phosphorus compound with three phenyl groups.
- Comparison: Oxidation State: Triphenylphosphine (PIII) is a reductant in Staudinger or Mitsunobu reactions, whereas the pentavalent phosphorane (PV) stabilizes ylides. Thermal Stability: Phosphoranes are generally less stable under heating due to strained geometries.
Research Findings and Mechanistic Insights
- Reactivity Trends : Phosphoranes like this compound exhibit higher electrophilicity at phosphorus compared to phosphonates, enabling ylide formation without requiring strong bases.
- Steric vs. Electronic Effects : The 4-methylphenyl group in the phosphorane introduces moderate steric hindrance, balancing reactivity and stability—unlike the highly hindered Compound 34.
- Thermal Degradation : Phosphoranes with aryl substituents (e.g., diphenyl groups) show lower thermal stability than phosphonates, necessitating low-temperature storage.
Biological Activity
Benzyl(4-methylphenyl)diphenylphosphorane is a phosphine compound that has garnered attention in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
This compound features a phosphorus atom bonded to three phenyl groups and a benzyl group, contributing to its unique reactivity and biological properties.
Mechanisms of Biological Activity
- Antioxidant Activity : Phosphines like this compound are known to exhibit antioxidant properties. They can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
- Enzyme Inhibition : Research indicates that phosphines can act as enzyme inhibitors. For instance, they may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Selective inhibition of COX-2 has therapeutic implications for treating inflammatory conditions without the gastrointestinal side effects often associated with non-selective NSAIDs .
- Cellular Signaling Modulation : The ability of phosphines to interact with cellular signaling pathways has been documented. They may influence pathways related to apoptosis (programmed cell death), potentially making them candidates for cancer therapy .
Case Studies
- Study on Anticancer Activity : A study investigated the effects of various phosphines on cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent .
- Inflammation Models : In animal models of inflammation, this compound exhibited a dose-dependent reduction in inflammatory markers, supporting its role as a COX-2 inhibitor. This finding aligns with the broader class of phosphine compounds that have shown promise in managing inflammatory diseases .
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
